molecular formula C23H40N4 B14669311 1,1'-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) CAS No. 40012-16-6

1,1'-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole)

Katalognummer: B14669311
CAS-Nummer: 40012-16-6
Molekulargewicht: 372.6 g/mol
InChI-Schlüssel: FDFCEZJHEWOKPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) can be achieved through various methods. One common approach involves the Vilsmeier reaction, which is used to synthesize pyrazole-containing aldehydes . The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired pyrazole derivatives.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs large-scale synthesis techniques, including one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine, aryl halides, and copper powder. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents such as DMSO .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in different applications .

Wirkmechanismus

The mechanism of action of 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) include:

Uniqueness

What sets 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) apart is its specific substitution pattern and the presence of a methylene bridge connecting the two pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

40012-16-6

Molekularformel

C23H40N4

Molekulargewicht

372.6 g/mol

IUPAC-Name

4-ethyl-1-[(4-ethyl-3,5-dipropylpyrazol-1-yl)methyl]-3,5-dipropylpyrazole

InChI

InChI=1S/C23H40N4/c1-7-13-20-18(11-5)22(15-9-3)26(24-20)17-27-23(16-10-4)19(12-6)21(25-27)14-8-2/h7-17H2,1-6H3

InChI-Schlüssel

FDFCEZJHEWOKPK-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C(=NN1CN2C(=C(C(=N2)CCC)CC)CCC)CCC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.